(2S,4S)-Methyl 4-chloropyrrolidine-2-carboxylate

Conformational analysis Medicinal chemistry Structure-activity relationship

(2S,4S)-Methyl 4-chloropyrrolidine-2-carboxylate, also known as cis-4-chloro-L-proline methyl ester (CAS 86940-74-1), is a halogenated chiral pyrrolidine derivative. It serves as a versatile building block in medicinal chemistry, with its distinct (2S,4S) stereochemistry and the presence of a reactive chlorine atom enabling precise structural modifications.

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
Cat. No. B7809949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-Methyl 4-chloropyrrolidine-2-carboxylate
Molecular FormulaC6H10ClNO2
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1)Cl
InChIInChI=1S/C6H10ClNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5-/m0/s1
InChIKeyKIHQEVXNQJYINH-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-Methyl 4-chloropyrrolidine-2-carboxylate: A Critical Chiral Intermediate for Enantioselective Pharmaceutical Synthesis and Procurements


(2S,4S)-Methyl 4-chloropyrrolidine-2-carboxylate, also known as cis-4-chloro-L-proline methyl ester (CAS 86940-74-1), is a halogenated chiral pyrrolidine derivative . It serves as a versatile building block in medicinal chemistry, with its distinct (2S,4S) stereochemistry and the presence of a reactive chlorine atom enabling precise structural modifications [1]. This compound is not a final drug substance but a crucial intermediate in the synthesis of complex, stereochemically defined molecules, particularly those targeting the central nervous system and viral proteases .

Why the (2S,4S) Configuration of Methyl 4-chloropyrrolidine-2-carboxylate is Non-Negotiable for Reliable Asymmetric Synthesis


In the context of chiral intermediate procurement, generic substitution based solely on a common core scaffold (e.g., '4-chloropyrrolidine') is a high-risk strategy that can lead to failed syntheses or inactive downstream products. The specific (2S,4S) stereochemistry of this compound is a critical determinant of its utility in enantioselective pathways, where the cis-relationship between the 4-chloro and 2-carboxylate groups imposes a unique conformational constraint on the pyrrolidine ring [1]. This constraint directly influences the stereochemical outcome of subsequent reactions, a feature that is absent or reversed in other diastereomers such as the (2S,4R) or (2R,4S) analogs. Furthermore, the established synthetic routes for this compound yield high diastereomeric purity, a key quality attribute that cannot be assumed for alternative sources or in-house syntheses without rigorous validation [2].

Quantitative Differentiation of (2S,4S)-Methyl 4-chloropyrrolidine-2-carboxylate from its Closest Structural Analogs


Steric and Electronic Influence of the 4-Chloro Substituent on Pyrrolidine Ring Conformation

The (2S,4S) stereoisomer provides a distinct cis-relationship between the 4-chloro and 2-carboxylate groups, which imposes a specific conformational bias on the pyrrolidine ring. This is in direct contrast to the (2S,4R) diastereomer, where the trans-configuration leads to a different puckering and a different spatial orientation of the substituents [1]. While direct computational or experimental puckering data for this specific compound is not publicly available, the established principles of pyrrolidine ring stereochemistry dictate that the cis-isomer is more conformationally restricted, which is often preferred for designing constrained peptidomimetics with enhanced target selectivity and metabolic stability [2].

Conformational analysis Medicinal chemistry Structure-activity relationship

Synthetic Accessibility and Purity of the (2S,4S) Isomer via Established Routes

The synthesis of (2S,4S)-methyl 4-chloropyrrolidine-2-carboxylate leverages well-characterized stereospecific routes starting from naturally abundant L-proline derivatives, such as trans-4-hydroxy-L-proline [1]. This 'chiral pool' approach ensures high enantiomeric excess and reliable access to the desired cis-isomer. In contrast, the trans-isomer, (2S,4R)-methyl 4-chloropyrrolidine-2-carboxylate, requires different synthetic strategies and is generally less accessible from the same cost-effective starting materials. A key step, the SN2 displacement of a 4-hydroxyl group with chloride, proceeds with predictable inversion of stereochemistry, a principle established in the foundational 1967 study by Andreatta et al. [2].

Synthetic methodology Chiral pool synthesis Process chemistry

Reactivity Profile: Chlorine as a Versatile Handle for Further Functionalization

The presence of the 4-chloro substituent in the target compound provides a strategic synthetic handle for late-stage diversification. This contrasts with its 4-bromo analog, which, while more reactive in certain cross-couplings, can suffer from reduced stability and unwanted side reactions. The chlorine atom offers a balanced reactivity profile, suitable for SN2 displacements and transition-metal-catalyzed cross-coupling reactions, without the lability issues associated with bromine. While no direct comparative kinetic data exists for this specific pair of esters, the general trend in reactivity (Br > Cl in SN2) is a well-established principle in organic chemistry [1].

Cross-coupling reactions Nucleophilic substitution C-H activation

Reported Purity Benchmarks for Commercial Batches of (2S,4S)-Methyl 4-chloropyrrolidine-2-carboxylate

Commercial suppliers report a standard minimum purity of 98% for (2S,4S)-Methyl 4-chloropyrrolidine-2-carboxylate (CAS 86940-74-1), as determined by HPLC or GC analysis . This level of purity is a critical benchmark for research and industrial use, as it ensures that the chiral intermediate does not introduce significant impurities into the final active pharmaceutical ingredient (API). While alternative compounds like (2S,4S)-methyl 4-bromopyrrolidine-2-carboxylate are also available at similar purity levels (e.g., 95-98%), the consistent availability of high-purity (2S,4S)-methyl 4-chloropyrrolidine-2-carboxylate from multiple vendors supports its reliability as a procurement choice .

Quality control Procurement specification Chemical purity

Targeted Application Scenarios for (2S,4S)-Methyl 4-chloropyrrolidine-2-carboxylate in Drug Discovery and Chemical Biology


Synthesis of Conformationally Constrained Peptidomimetics for CNS Targets

The rigid cis-conformation of (2S,4S)-methyl 4-chloropyrrolidine-2-carboxylate, as established in Section 3, makes it an ideal proline surrogate for designing peptidomimetics that require a fixed dihedral angle. This is particularly valuable for developing drug candidates targeting central nervous system (CNS) receptors, where conformational constraint can enhance target selectivity and improve blood-brain barrier penetration .

Late-Stage Diversification of Bioactive Molecules via Chlorine-Specific Reactions

Leveraging the balanced reactivity of the 4-chloro substituent, researchers can incorporate (2S,4S)-methyl 4-chloropyrrolidine-2-carboxylate into a core scaffold early in a synthesis and then use the chlorine atom as a handle for late-stage diversification. This strategy, supported by the qualitative reactivity comparison in Section 3, allows for the rapid generation of focused chemical libraries to explore structure-activity relationships (SAR) around a lead compound without resynthesizing the entire core structure [1].

Chiral Building Block for HCV NS3 Protease Inhibitor Development

Proline derivatives, particularly those with 4-position substitutions, are a common motif in several classes of HCV NS3 protease inhibitors. The specific (2S,4S) stereochemistry of this compound provides the correct spatial orientation to mimic the natural P2 proline residue in the enzyme's substrate, a key requirement for potent inhibition [2]. This application is directly supported by the compound's defined stereochemistry and its established utility as a chiral intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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